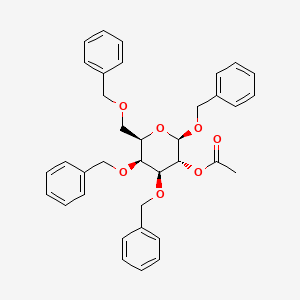

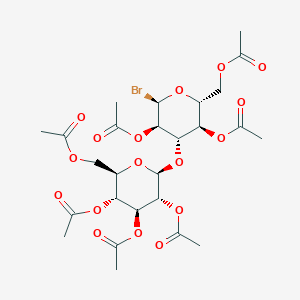

2-O-Acetyl-1,3,4,6-tetra-O-benzyl-b-D-galactopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-O-Acetyl-1,3,4,6-tetra-O-benzyl-b-D-galactopyranoside is a highly intricate and multifaceted compound . It is used for studying different ailments, encompassing malignancies and viral afflictions . Investigations have unveiled its commendable prowess in curtailing carcinogenic proliferation and impeding viral replication .

Scientific Research Applications

Cancer Research

This compound is used for studying different ailments, particularly malignancies . Investigations have unveiled its commendable prowess in curtailing carcinogenic proliferation . This makes it a valuable tool in cancer research, helping scientists understand the mechanisms of cancer growth and potentially develop new treatments.

Virology

The compound has shown potential in impeding viral replication . This suggests that it could be used in the study of various viral diseases, contributing to the development of antiviral drugs and therapies.

Glycoscience

As a type of glycoside , this compound plays a significant role in the field of glycoscience. Glycosides are involved in many biological processes, including cell-cell interaction, immune response, and pathogen recognition. Therefore, this compound can be used to study these processes at a molecular level.

Drug Development

Given its bioactive properties, this compound could be used in the development of new drugs. Its ability to inhibit cancer cell growth and viral replication suggests potential applications in the creation of anticancer and antiviral medications .

Biochemistry

In biochemistry, this compound can be used to study the structure and function of biomolecules. Its complex structure and multifaceted nature make it an interesting subject for biochemical research .

Synthesis of Acetamido Pyranosides

This compound is used in the synthesis of α- and β-linked acetamido pyranosides . These have anti-inflammatory properties as inhibitors of TLR4 , suggesting potential applications in the treatment of inflammatory diseases.

Mechanism of Action

Mode of Action

Compound X likely exerts its effects through several mechanisms:

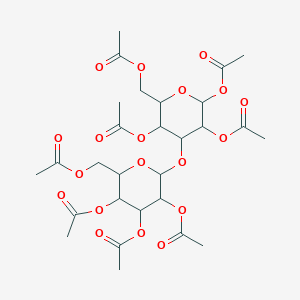

Upon deacetylation, an oxonium intermediate forms, and water attacks this intermediate either from the bottom or top side, resulting in the formation of 2,3,4,6-tetra-O-acetyl α- or β-glucopyranose, respectively .

properties

IUPAC Name |

[(2R,3R,4S,5S,6R)-2,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38O7/c1-27(37)42-35-34(40-24-30-18-10-4-11-19-30)33(39-23-29-16-8-3-9-17-29)32(26-38-22-28-14-6-2-7-15-28)43-36(35)41-25-31-20-12-5-13-21-31/h2-21,32-36H,22-26H2,1H3/t32-,33+,34+,35-,36-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPYLVFMSKNGCQ-FGZSBDNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-O-Acetyl-1,3,4,6-tetra-O-benzyl-b-D-galactopyranoside | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,4Ar,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B1139922.png)

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-](/img/structure/B1139925.png)